Biotin-maleimide

Bioconjugation Linker Design Steric Hindrance

Non-specific amine-reactive biotinylation often leads to heterogeneous labeling and loss of protein activity. Biotin-maleimide (CAS 116919-18-7) solves this with site-selective thiol conjugation to cysteine residues, ensuring reproducible, stoichiometric labeling. Key advantages: • Thiol-specific maleimide chemistry for controlled antibody hinge-region biotinylation. • Hexanoyl spacer arm (~13.5 Å) minimizes steric hindrance, preserving streptavidin binding. • Validated protocol: 0.01 mg/mL in PBS, pH 7.2-7.4, 1 h, RT for sensitive thiol detection. Bulk and custom packaging available.

Molecular Formula C20H29N5O5S
Molecular Weight 451.5 g/mol
CAS No. 116919-18-7
Cat. No. B043558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-maleimide
CAS116919-18-7
SynonymsBMHH
N-biotinoyl-N'-(maleimidohexanoyl)hydrazine
Molecular FormulaC20H29N5O5S
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2
InChIInChI=1S/C20H29N5O5S/c26-15(7-2-1-5-11-25-17(28)9-10-18(25)29)23-24-16(27)8-4-3-6-14-19-13(12-31-14)21-20(30)22-19/h9-10,13-14,19H,1-8,11-12H2,(H,23,26)(H,24,27)(H2,21,22,30)/t13-,14-,19-/m0/s1
InChIKeyVAPZWEFPQRDVHR-NJSLBKSFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-Maleimide Core Properties & Specifications


Biotin-maleimide (CAS 116919-18-7), formally N-Biotinoyl-N′-(6-maleimidohexanoyl)hydrazide, is a heterobifunctional biotinylation reagent consisting of a biotin moiety linked via a 6-carbon (hexanoyl) spacer arm to a maleimide reactive group . With a molecular weight of 451.54 g/mol and molecular formula C20H29N5O5S , this compound is specifically designed for the covalent conjugation of biotin to sulfhydryl (thiol) groups on biomolecules, including proteins and peptides, under mild physiological conditions (pH 6.5–7.5) . The maleimide group reacts selectively with thiols via Michael addition to form a stable, non-reversible thioether bond, while the hexanoyl spacer arm minimizes steric hindrance to preserve the high-affinity biotin–streptavidin interaction .

Why Biotin-Maleimide Cannot Be Substituted


Generic substitution among biotinylation reagents fails due to fundamentally divergent conjugation chemistries and physicochemical properties that directly impact experimental outcomes. While amine-reactive NHS-biotin esters indiscriminately label abundant lysine residues, often causing functional perturbation and heterogeneous labeling patterns , biotin-maleimide's thiol-specific chemistry enables controlled, site-directed conjugation to cysteine residues—one of the least abundant amino acids in most proteins . Furthermore, PEGylated biotin-maleimide analogs introduce variable spacer lengths and solubility profiles that alter biotin–streptavidin binding kinetics and overall conjugate behavior [1]. These distinctions are not cosmetic; they determine labeling stoichiometry, retention of biomolecular activity, and reproducibility across critical applications such as antibody–drug conjugate development and protein interaction mapping .

Biotin-Maleimide vs. Analogs & Alternatives


Spacer Arm Length: Hexanoyl vs. PEG

The 6-carbon (hexanoyl) spacer arm in Biotin-maleimide (molecular weight 451.54 Da) provides a defined, non-PEG linker length of approximately 13.5 Å . In contrast, PEGylated analogs introduce variable, often longer, polyethylene glycol spacers (e.g., Biotin-PEG3-maleimide, MW ~ 525.6 Da) that increase linker length to > 20 Å . The shorter hexanoyl spacer is critical for applications requiring proximity-dependent interactions, such as crosslinking studies, where excessive linker length can reduce crosslinking efficiency or alter conjugate conformation .

Bioconjugation Linker Design Steric Hindrance

Thiol-Specific vs. Amine-Reactive Labeling

Biotin-maleimide reacts exclusively with reduced sulfhydryl (thiol) groups at pH 6.5–7.5 to form a stable thioether bond . In a comparative assessment, NHS-biotin esters label all surface-exposed primary amines (lysines and N-termini), which are significantly more abundant—averaging 30–40 lysine residues per typical IgG antibody—leading to heterogeneous, multi-site biotin incorporation that can compromise antigen-binding activity . By targeting cysteine residues, which average only 2–4 surface-accessible thiols per antibody after mild reduction, biotin-maleimide enables controlled, site-selective labeling with a defined stoichiometry .

Protein Labeling Cysteine Biotinylation Site-Specific Conjugation

Purity: TLC vs. HPLC Analysis

Commercially available Biotin-maleimide (CAS 116919-18-7) is typically supplied as a powder with purity ≥95% determined by thin-layer chromatography (TLC) . In contrast, many PEGylated biotin-maleimide derivatives (e.g., Biotin-PEG2-maleimide) are certified to ≥98% purity by HPLC . The 3% purity differential reflects the different analytical methods employed; TLC is less resolving than HPLC, but the ≥95% threshold is considered sufficient for most routine biotinylation applications where absolute homogeneity is not critical . Users requiring the highest purity for sensitive applications (e.g., single-molecule studies) may preferentially select HPLC-verified PEGylated analogs .

Reagent Purity Quality Control Procurement

Solubility in Acetic Acid vs. DMSO

Biotin-maleimide exhibits a distinct solubility profile: it dissolves in acetic acid at a concentration of 20 mg/mL, enabling preparation of concentrated stock solutions for applications compatible with acidic solvents . In contrast, PEGylated biotin-maleimide derivatives (e.g., Biotin-PEG2-maleimide) are soluble in DMSO at 2 mg/mL . This 10-fold difference in achievable stock concentration is significant for experimental workflows requiring high reagent molar excess or when working with limited solvent volumes .

Solubility Formulation Solvent Compatibility

In Vivo Stability: Maleimide-Thiol vs. Biotin-Avidin

In a preclinical study evaluating SN38-loaded therapeutic microbubbles (thMBs) targeted to VEGFR2, maleimide-thiol-linked thMBs demonstrated altered biodistribution compared to biotin-avidin-linked thMBs, despite equivalent tumoral drug delivery [1]. Specifically, thiol-linked thMBs shifted delivery away from the lungs and toward the liver, an outcome the authors characterized as an improvement in biosafety [1]. This study establishes that the covalent maleimide-thiol linkage, of the type formed by Biotin-maleimide, can produce distinct in vivo pharmacological outcomes relative to non-covalent biotin-avidin conjugates.

Drug Delivery Biodistribution Therapeutic Microbubbles

Biotin-Maleimide Heterotelechelic Polymers

Biotin-maleimide has been successfully employed as a heterotelechelic end-group in the synthesis of poly(N-isopropylacrylamide) (pNIPAAm) polymers for site-specific protein conjugation [1]. Using reversible addition-fragmentation chain transfer (RAFT) polymerization, α-biotinylated pNIPAAm was synthesized with low polydispersity indices (PDI ≈ 1.09) and > 88% retention of the trithiocarbonate chain-end functionality, enabling subsequent maleimide introduction at the ω chain-end via radical cross-coupling [1]. The resulting biotin-maleimide heterotelechelic polymer successfully mediated the formation of a streptavidin–BSA heterodimer conjugate, demonstrating the utility of this reagent in creating well-defined polymer–protein architectures [1].

Polymer Chemistry Heterobifunctional Linkers RAFT Polymerization

Biotin-Maleimide Key Applications


Antibody Labeling for Diagnostic Assays

Due to its thiol-specific reactivity and reduced labeling heterogeneity relative to amine-reactive NHS esters , Biotin-maleimide is ideally suited for site-selective conjugation to the hinge-region cysteines of antibodies following mild reduction. This application leverages the 2–4 accessible thiols per antibody to produce well-defined biotin–antibody conjugates with preserved antigen-binding activity, a critical requirement for developing reproducible ELISA, Western blot, and flow cytometry probes .

Biotin-Polymer Conjugates for Drug Delivery

The defined hexanoyl spacer arm (~13.5 Å) of Biotin-maleimide, which minimizes steric hindrance compared to longer PEG linkers , facilitates efficient biotin–streptavidin binding in crowded macromolecular environments. This property is exploited in the synthesis of biotin-terminated polymers (e.g., pNIPAAm) for constructing streptavidin–protein heterodimer conjugates and targeted drug delivery vehicles [1].

Thiol-Specific Detection of Cysteine Peptides

Biotin-maleimide's well-characterized reactivity at 0.01 mg/mL in PBS (pH 7.2–7.4) containing 0.1% Tween 20, with a 1-hour incubation at room temperature, provides a robust, validated protocol for detecting deprotected cysteine thiols on immobilized peptides . This standardized method is directly transferable to dot blot and microarray applications requiring sensitive, thiol-specific biotin labeling.

Heterobifunctional Crosslinkers and Chelators

The combination of biotin (for detection/purification) and maleimide (for covalent thiol conjugation) within a single, relatively low molecular weight (451.54 Da) scaffold makes Biotin-maleimide an essential building block for preparing biotin-conjugated polychelating agents and heterobifunctional crosslinking reagents . Its defined, non-PEG linker avoids the variable solubility and flexibility introduced by PEG spacers, enabling more predictable crosslinking outcomes.

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